4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an ethylpiperazine moiety, and a thiophene ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 4-chlorobenzoic acid, it can be converted to 4-chlorobenzoyl chloride using thionyl chloride.
Amide Formation: The benzoyl chloride can then react with an amine, such as 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.
Substitution: The chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide would depend on its specific biological target. It might act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide: Similar structure with a methyl group instead of an ethyl group.
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-23-10-12-24(13-11-23)19(18-5-4-14-26-18)15(2)22-20(25)16-6-8-17(21)9-7-16/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQYLQYIMKCFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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